Fosravuconazole
Vue d'ensemble
Description
Fosravuconazole, connu sous son nom commercial Nailin, est un agent antifongique triazole. Il est principalement utilisé au Japon pour le traitement de l'onychomycose, une infection fongique de l'ongle. This compound est un promédicament qui est converti en ravuconazole, qui exerce les effets antifongiques .
Applications De Recherche Scientifique
Fosravuconazole has a broad spectrum of activity, making it suitable for the treatment of various fungal infections. It is primarily indicated for the management of invasive aspergillosis, a life-threatening fungal infection commonly affecting immunocompromised individuals . Additionally, this compound has shown promise in treating mycetoma, a chronic disabling disease caused by fungi. Clinical trials have demonstrated that this compound is safe, patient-friendly, and effective in treating eumycetoma .
Mécanisme D'action
Target of Action
Fosravuconazole is a prodrug of ravuconazole, a novel triazole antifungal agent . The primary target of this compound is the enzyme lanosterol 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
This compound acts by inhibiting the enzyme lanosterol 14α-demethylase . This inhibition disrupts the biosynthesis of ergosterol , leading to alterations in the fungal cell membrane. The disruption of the cell membrane integrity results in cell death, thereby eradicating the fungal infection .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14α-demethylase, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, causing increased membrane permeability and ultimately, cell death .
Pharmacokinetics
It is known that this compound is a prodrug that is converted into ravuconazole . This conversion improves the hydrophilicity and oral absorbability (bioavailability) of the drug .
Result of Action
The inhibition of ergosterol biosynthesis by this compound leads to the death of fungal cells . This results in the eradication of the fungal infection. In clinical trials, this compound has shown significant efficacy in treating onychomycosis, a fungal infection of the nail . The complete cure rate at week 48 was significantly higher with this compound (59.4%) than with the placebo (5.8%) .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the disease mycetoma, which can be treated with this compound, is mainly prevalent in poorer, rural areas . Therefore, the affordability and availability of this compound in these regions make it a more effective treatment option .
Analyse Biochimique
Biochemical Properties
Fosravuconazole interacts with various enzymes and proteins in its role as an antifungal agent. As a prodrug, it is metabolized into ravuconazole, which exerts broad and potent antifungal activity . The nature of these interactions involves the inhibition of ergosterol synthesis, a key component of fungal cell membranes .
Cellular Effects
This compound has significant effects on various types of cells, particularly fungal cells. It disrupts the integrity of fungal cell membranes by inhibiting the synthesis of ergosterol . This leads to cell wall rupture and ultimately, the death of the fungal cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion into ravuconazole, which inhibits the enzyme responsible for the synthesis of ergosterol . This results in the disruption of the fungal cell membrane and eventually leads to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to be effective over time. It has been observed to have a long-lasting effect on inhibiting fungal growth
Metabolic Pathways
This compound is involved in the metabolic pathway related to the synthesis of ergosterol . It acts as an inhibitor in this pathway, disrupting the production of ergosterol, a crucial component of fungal cell membranes .
Transport and Distribution
As a prodrug, it is likely that it is transported into cells where it is metabolized into its active form, ravuconazole .
Subcellular Localization
Given its role as an inhibitor of ergosterol synthesis, it is likely that it localizes to the site of ergosterol synthesis within the cell .
Méthodes De Préparation
La préparation du fosravuconazole implique la synthèse de sa forme active, le ravuconazole. La voie de synthèse commence par la conversion de l'ester méthylique en un amide de morpholine en présence de méthylate de sodium catalytique. L'alcool est ensuite protégé pour générer l'éther tétrahydropyrannylique. La formation du réactif de Grignard à partir du bromure correspondant est surveillée en temps réel à l'aide de la surveillance de réaction infrarouge. Ce réactif est ensuite mis à réagir avec l'amide pour produire une arylcétone. L'époxydation de Corey−Chaykovsky et l'ouverture d'époxyde subséquente sont réalisées en une seule étape. L'époxyde est ensuite ouvert pour former un alcool, et le groupe protecteur tétrahydropyrannylique est éliminé pour générer un diol intermédiaire. Ce diol est converti en époxyde trisubstitué par mésylation sélective de l'alcool secondaire .
Pour la production industrielle, le this compound est O-alkylé avec du chlorométhylphosphate de di-tert-butyle pour fournir l'ester phosphate. L'ester est ensuite soumis à l'acide trifluoroacétique et à l'hydroxyde de sodium aqueux pour fournir l'acide libre, qui est ensuite converti en this compound L-lysine éthanolate .
Analyse Des Réactions Chimiques
Le fosravuconazole subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent convertir le this compound en sa forme active, le ravuconazole.
Substitution : Des réactions de substitution peuvent se produire au niveau du cycle triazole, conduisant à la formation de dérivés différents.
Les réactifs couramment utilisés dans ces réactions comprennent le méthylate de sodium, les réactifs de Grignard et l'acide trifluoroacétique. Les principaux produits formés à partir de ces réactions sont le ravuconazole et ses dérivés .
Applications de recherche scientifique
Le this compound a un large spectre d'activité, ce qui le rend adapté au traitement de diverses infections fongiques. Il est principalement indiqué pour la prise en charge de l'aspergillose invasive, une infection fongique potentiellement mortelle qui touche souvent les personnes immunodéprimées . De plus, le this compound s'est révélé prometteur dans le traitement du mycétome, une maladie chronique invalidante causée par des champignons. Les essais cliniques ont démontré que le this compound est sûr, facile à utiliser pour les patients et efficace dans le traitement de l'eumycétome .
Mécanisme d'action
Le this compound agit en inhibant l'enzyme lanostérol 14α-déméthylase, qui est essentielle à la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. En inhibant cette enzyme, le this compound perturbe l'intégrité de la membrane cellulaire fongique, ce qui entraîne la mort cellulaire et l'éradication de l'infection .
Comparaison Avec Des Composés Similaires
Le fosravuconazole est similaire à d'autres agents antifongiques triazoles tels que l'itraconazole et le fluconazole. Il présente plusieurs caractéristiques uniques :
Potence supérieure : Le this compound a montré une puissance supérieure contre les souches résistantes au fluconazole.
Solubilité et biodisponibilité améliorées : La forme promédicament, le this compound L-lysine éthanolate, présente une solubilité et une biodisponibilité orale améliorées par rapport au ravuconazole.
Charge médicamenteuse réduite : Le this compound nécessite moins de doses que l'itraconazole, ce qui le rend plus facile à utiliser pour les patients.
Des composés similaires comprennent :
Itraconazole : Un autre agent antifongique triazole utilisé pour le traitement de diverses infections fongiques.
Fluconazole : Un agent antifongique triazole largement utilisé, doté d'un large spectre d'activité.
Ravuconazole : La forme active du this compound, utilisée pour ses puissants effets antifongiques.
Propriétés
IUPAC Name |
[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N5O5PS/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33)/t15-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTNEMZCCLUTNX-NPMXOYFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N5O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188627 | |
Record name | Fosravuconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351227-64-0 | |
Record name | 4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-1-methyl-2-[(phosphonooxy)methoxy]-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351227-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fosravuconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351227640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosravuconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fosravuconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSRAVUCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Q6O5430L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of fosravuconazole?
A1: this compound is a prodrug of ravuconazole, a triazole antifungal agent. [] Ravuconazole inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi. [, ] By inhibiting ergosterol production, ravuconazole disrupts the fungal cell membrane, leading to cell death. []
Q2: Does this compound have a different mechanism of action compared to other azole antifungals?
A2: No, this compound shares the same mechanism of action with other azole antifungals, targeting the CYP51 enzyme involved in ergosterol biosynthesis. [, ] The difference lies in its pharmacokinetic properties and potential for fewer drug interactions due to its prodrug nature and lower affinity for some drug-metabolizing enzymes. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound L-lysine ethanolate is C32H39FN8O8P • C6H15N2O2 • C2H6O. Its molecular weight is 823.81 g/mol.
Q4: What is known about the stability of this compound formulations?
A4: While specific details about the stability of different this compound formulations are not provided in the papers, its development as a prodrug aimed to improve its pharmacokinetic properties, suggesting a focus on formulation strategies to enhance its stability, solubility, and bioavailability. [, ]
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound demonstrates 100% bioavailability after oral administration, reaching plasma concentrations of ravuconazole 10-35 times higher than current oral anti-onychomycosis drugs. [] It also shows good skin and nail tissue transition and tissue retention. [] Ravuconazole, the active metabolite of this compound, has a longer half-life compared to itraconazole. []
Q6: Does food intake affect the absorption of this compound?
A6: Unlike itraconazole, this compound is not affected by food intake, making it a more convenient treatment option. []
Q7: What types of fungal infections has this compound shown efficacy against in clinical trials?
A7: this compound has demonstrated efficacy in treating various fungal infections, including onychomycosis (nail fungus) caused by dermatophytes and Candida species, [, , , , , ] tinea capitis, [] tinea corporis, [, ] subcutaneous Purpureocillium lilacinum infection, [] and eumycetoma caused by Madurella mycetomatis. [, , , ]
Q8: What is the efficacy of this compound compared to other antifungal treatments for onychomycosis?
A8: In a placebo-controlled, double-blind trial, this compound administered orally once daily for 12 weeks showed superior efficacy compared to placebo in treating onychomycosis. At 48 weeks after treatment initiation, this compound achieved a complete cure rate of 59.4%, a marked clinical improvement rate of 83.1%, and a mycological cure rate by direct microscopy of 82.0%. [, ] These rates are significantly higher than those reported for itraconazole in similar settings. []
Q9: Are there known cases of this compound resistance?
A9: Yes, there have been reports of Malassezia pachydermatis clinical isolates exhibiting multi-azole resistance, including resistance to this compound's active metabolite, ravuconazole. [] These resistant strains were found to harbor mutations in the ERG11 gene, encoding the CYP51 target enzyme. []
Q10: Does the emergence of terbinafine-resistant dermatophytes impact the potential use of this compound?
A10: Yes, the increasing prevalence of terbinafine-resistant dermatophyte strains highlights the need for alternative treatment options. [, ] this compound, with its distinct mechanism of action targeting ergosterol biosynthesis, presents a promising alternative for managing infections caused by terbinafine-resistant strains. [, , ]
Q11: Have serum beta-glucan measurements been explored as a potential biomarker for monitoring this compound treatment response in eumycetoma?
A11: Yes, studies have investigated the use of serum beta-glucan levels for monitoring treatment response in patients with eumycetoma treated with this compound. [, ] While beta-glucan concentrations can be measured in serum, a significant decrease was primarily observed after surgical intervention, not solely during or after antifungal treatment. [] Further research is needed to determine the reliability of beta-glucan as a predictive marker for treatment success or recurrence. []
Q12: What are the main alternatives to this compound for treating onychomycosis?
A12: Alternatives to this compound for onychomycosis treatment include other oral antifungals such as terbinafine and itraconazole, as well as topical antifungal agents like efinaconazole and luliconazole. [, , ] The choice of treatment depends on factors such as the severity of the infection, patient characteristics, and potential drug interactions. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.